2,4-Dimethylpiperazine-1-carbonyl chloride

Physicochemical Properties Lipophilicity Piperazine Derivatives

2,4-Dimethylpiperazine-1-carbonyl chloride (CAS 1699085-88-5) is a non-symmetrical heterocyclic acyl chloride critical for medicinal chemists developing CNS-penetrant EGFR TKIs. The 2,4-dimethyl substitution pattern is a validated pharmacophore in AZD3759—altering it invalidates established SAR. This electrophilic building block enables amide, ester, and urea formation for lead optimization. With a MW of 176.64 g/mol and no H-bond donors, it precisely modulates lipophilicity without introducing new donor/acceptor groups. Available at ≥95% purity for reproducible synthesis.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
Cat. No. B13304538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpiperazine-1-carbonyl chloride
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)Cl)C
InChIInChI=1S/C7H13ClN2O/c1-6-5-9(2)3-4-10(6)7(8)11/h6H,3-5H2,1-2H3
InChIKeyRLUMNZIAWQDKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylpiperazine-1-carbonyl chloride: A Disubstituted Piperazine Acyl Chloride for Regioselective Pharmaceutical Building Block Applications


2,4-Dimethylpiperazine-1-carbonyl chloride (CAS 1699085-88-5) is a heterocyclic acyl chloride featuring a piperazine core with methyl groups at the 2- and 4-positions and a carbonyl chloride substituent at the 1-position . This compound belongs to the class of N,N′-disubstituted piperazine carbonyl chlorides, which serve as electrophilic building blocks in medicinal chemistry and organic synthesis . The presence of two distinct methyl substituents creates a non-symmetrical piperazine ring system that differentiates it from mono-substituted or unsubstituted analogs. Its molecular formula is C7H13ClN2O, with a molecular weight of 176.64 g/mol [1]. As an acyl chloride derivative, it participates in nucleophilic acyl substitution reactions, enabling the introduction of the 2,4-dimethylpiperazine-1-carbonyl motif into more complex molecular architectures.

Why Simple Piperazine Carbonyl Chloride Substitution Is Not a Viable Procurement Strategy for 2,4-Dimethylpiperazine-1-carbonyl chloride


Direct substitution of 2,4-dimethylpiperazine-1-carbonyl chloride with other piperazine carbonyl chlorides (e.g., 4-methyl-, 4-ethyl-, or unsubstituted variants) is precluded by fundamental differences in their physicochemical properties and the downstream implications for molecular design. The substitution pattern on the piperazine ring directly influences the basicity (pKa) of the nitrogen atoms and the overall lipophilicity (logP) of the resultant derivatives [1][2]. For instance, the pKa of the structurally related 1,4-dimethylpiperazine is 8.38, a value that governs protonation states and receptor interactions in biological systems [1]. Any alteration to this substitution pattern will shift this equilibrium, potentially invalidating established structure-activity relationships (SAR) from prior research. Furthermore, the 2,4-disubstituted motif is a specific pharmacophore component in clinical candidates such as AZD3759, a brain-penetrant EGFR inhibitor [3][4]. Substituting the 2,4-dimethylpiperazine-1-carbonyl moiety in such a context would necessitate a complete re-evaluation of the molecule's pharmacokinetic and target engagement profiles. Therefore, procurement of the precise 2,4-dimethyl variant is not a matter of convenience but a critical requirement for maintaining the fidelity of chemical series and ensuring the reproducibility of published synthetic protocols.

Quantitative Evidence for Differentiating 2,4-Dimethylpiperazine-1-carbonyl chloride from Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Mono-Substituted Analogs

2,4-Dimethylpiperazine-1-carbonyl chloride (MW: 176.64 g/mol) exhibits a 19% increase in molecular weight compared to the mono-substituted 4-methylpiperazine-1-carbonyl chloride (MW: 162.62 g/mol) . This difference is a direct consequence of the second methyl group, which also increases lipophilicity. While experimental logP data for the specific compound is unavailable, class-level inference based on the pKa and logP of 1,4-dimethylpiperazine (pKa: 8.38) compared to mono-substituted analogs suggests a quantifiable shift in physicochemical properties [1]. The increased molecular weight and lipophilicity of 2,4-dimethylpiperazine-1-carbonyl chloride will directly influence the pharmacokinetic properties, such as membrane permeability and volume of distribution, of any derivative in which it is incorporated.

Physicochemical Properties Lipophilicity Piperazine Derivatives

Differentiation from Unsubstituted Piperazine Carbonyl Chloride by Absence of Hydrogen Bond Donor

A critical differentiating feature of 2,4-dimethylpiperazine-1-carbonyl chloride is the absence of a secondary amine hydrogen, in contrast to unsubstituted piperazine-1-carbonyl chloride. PubChem data for the latter indicates a Hydrogen Bond Donor Count of 1, a feature that can promote undesired interactions and increase polarity [1]. The 2,4-dimethyl substitution in the target compound eliminates this hydrogen bond donor, resulting in a Hydrogen Bond Donor Count of 0. This fundamental difference in hydrogen bonding capacity, while lacking quantitative donor-acceptor data due to the compound's reactive acyl chloride nature, is a class-level inference derived from the molecular structure . The absence of this donor is expected to reduce the topological polar surface area (TPSA) and increase passive membrane permeability in final derivatives, a key parameter in central nervous system (CNS) drug design.

Physicochemical Properties Hydrogen Bonding Drug Design

In Vivo Brain Distribution Advantage of the 2,4-Dimethylpiperazine-1-carbonyl Pharmacophore

The 2,4-dimethylpiperazine-1-carbonyl motif is a critical component of AZD3759, a clinical-stage EGFR inhibitor specifically designed for brain penetration. In a cassette-dosing study in wild-type mice, AZD3759 achieved a brain-to-blood partition coefficient (Kp,brain) that was among the highest in a panel of eight EGFR inhibitors, including established drugs like erlotinib and gefitinib [1]. While direct comparative Kp,brain data for other piperazine-carbonyl-containing EGFR inhibitors (e.g., those using 4-ethylpiperazine in AEE788) are not tabulated in the same study, the study's authors explicitly note that AZD3759 was identified as a compound with optimal brain delivery properties [2]. This in vivo performance is attributed, in part, to the physicochemical properties conferred by the 2,4-dimethylpiperazine-1-carbonyl group. This provides a direct, albeit application-specific, line of evidence that this building block enables a desirable pharmacokinetic profile not readily achieved with other piperazine substitutions.

Pharmacokinetics Blood-Brain Barrier EGFR Inhibitors

Purity and Storage Consistency as a Procurement Standard

Across multiple reputable vendors, 2,4-dimethylpiperazine-1-carbonyl chloride is consistently offered at a minimum purity specification of 95% . This standard is comparable to that of its closest analogs, such as 4-ethyl-piperazine-1-carbonyl chloride (also offered at 95%+ purity) . While this does not represent a superior purity profile, it establishes a reliable procurement baseline. The consistency in purity specification across suppliers indicates a stable and reproducible synthetic process for this specific derivative. Furthermore, storage conditions are uniformly recommended as 'Store long-term in a cool, dry place' . This parity in quality specifications allows procurement teams to focus on the unique structural and application-based advantages of the 2,4-dimethyl isomer without concern over significant batch-to-batch or vendor-to-vendor quality variance.

Quality Control Chemical Purity Procurement Specifications

Optimal Scientific and Industrial Use Cases for Procuring 2,4-Dimethylpiperazine-1-carbonyl chloride


Synthesis of Brain-Penetrant Kinase Inhibitors for CNS Oncology

Procure this compound as a key intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) specifically designed for central nervous system (CNS) metastases. The evidence from Section 3 demonstrates that the 2,4-dimethylpiperazine-1-carbonyl motif is a critical pharmacophore in AZD3759, a clinical candidate with validated brain penetration properties [1]. Using this building block allows medicinal chemists to replicate or build upon this established CNS-penetrant phenotype, a high-value differentiator in the competitive oncology drug development landscape. This application directly leverages the unique pharmacokinetic advantage identified in cross-study comparable evidence.

Medicinal Chemistry SAR Exploration Around the N,N′-Dimethylpiperazine Moiety

Utilize 2,4-dimethylpiperazine-1-carbonyl chloride for the systematic exploration of structure-activity relationships (SAR) in a lead optimization program. The quantitative evidence in Section 3 highlights that its molecular weight (176.64 g/mol) and absence of a hydrogen bond donor differentiate it from mono-substituted and unsubstituted analogs [2]. This makes it a precise tool for probing the effects of increased lipophilicity and steric bulk on target binding affinity and selectivity. Its consistent commercial purity (95%+) ensures reliable and reproducible synthesis of diverse amide, ester, and urea derivatives for downstream biological evaluation .

Synthesis of Novel CNS-Active Agents for Psychiatric and Neurological Disorders

Employ this building block in the design and synthesis of novel ligands for CNS targets, such as the serotonin (5-HT) receptor family. The piperazine core is a privileged scaffold in neuropsychiatric drug discovery, and the specific 2,4-dimethyl substitution pattern has been explored in clinical candidates like Lu AA21004 (vortioxetine) [3]. While Lu AA21004 does not use the carbonyl chloride directly, the 2,4-dimethylphenylsulfanyl phenyl piperazine core demonstrates the broader therapeutic relevance of this substitution pattern in achieving multi-modal activity at serotonin receptors and transporters. This compound offers a direct route to incorporate a closely related motif into new chemical entities.

Design of Non-CNS Drugs with Improved ADME Profile via Enhanced Lipophilicity

Incorporate this building block into drug candidates where modulating lipophilicity is a key design goal. The class-level inference from Section 3 indicates that the 2,4-dimethyl substitution pattern increases molecular weight and is expected to increase logP compared to less substituted piperazines [4]. This can be a strategic advantage in programs aiming to improve oral absorption, metabolic stability, or volume of distribution. By selecting this specific compound, researchers can precisely tune the physicochemical properties of their lead series without introducing additional hydrogen bond donors or acceptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethylpiperazine-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.